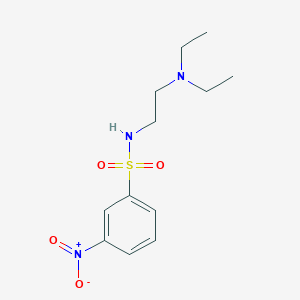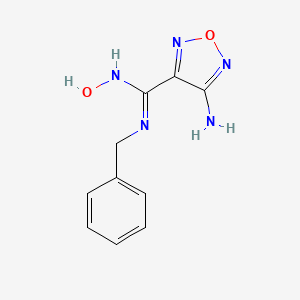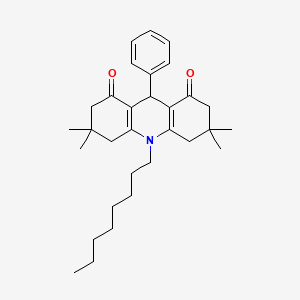![molecular formula C19H20N4O2S B11558837 N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11558837.png)
N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse applications in medicinal chemistry and material science. The compound’s structure includes a pyridine ring substituted with cyano and trimethyl groups, and an acetamide moiety linked via a thioether bond. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 3-cyano-4,5,6-trimethylpyridine-2-thiol with N-(3-acetamidophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the trimethylpyridine moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE include other heterocyclic compounds with cyano and acetamide groups. Examples include:
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar structure but with a different heterocyclic core.
N-(4-Iodophenyl)-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]acetamide: Similar structure with an iodine substitution. The uniqueness of 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-11-12(2)17(9-20)19(21-13(11)3)26-10-18(25)23-16-7-5-6-15(8-16)22-14(4)24/h5-8H,10H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
HSQBQRHHPNPUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)NC2=CC=CC(=C2)NC(=O)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11558759.png)
![methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11558762.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11558769.png)
![(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11558773.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11558780.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)
![N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11558803.png)

![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide](/img/structure/B11558814.png)
![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)


![N-(3-fluorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11558827.png)
![2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide](/img/structure/B11558828.png)
